molecular formula C11H5ClN2O B6278130 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one CAS No. 2053898-74-9

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one

Cat. No.: B6278130
CAS No.: 2053898-74-9
M. Wt: 216.6
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Description

2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is a tricyclic heterocyclic compound featuring a fused indene and pyrimidine ring system with a chlorine substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding affinity to biological targets. The compound has been investigated for its dual antiangiogenic and cytotoxic properties, particularly in cancer therapeutics . Its synthesis typically involves nucleophilic substitution reactions, as evidenced by derivatives synthesized from precursor 17 (a key intermediate) and substituted anilines under reflux conditions .

Properties

CAS No.

2053898-74-9

Molecular Formula

C11H5ClN2O

Molecular Weight

216.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF). The reaction is carried out at a wavelength of 312 nm for 2 hours, resulting in a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in N4-Position Derivatives

Several analogs of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one have been synthesized by modifying the N4-position substituent. Key examples include:

Compound Substituent Yield (%) Melting Point (°C) Key Functional Insights
6 (N4-(3-Chlorophenyl)) 3-Chlorophenyl 35 224.1–225.2 Enhanced cytotoxicity due to electron-withdrawing Cl; moderate solubility in DMSO .
7 (N4-(4-Chlorophenyl)) 4-Chlorophenyl 38 215.9–216.8 Improved crystallinity vs. meta-Cl; comparable activity to 6 .
8 (N4-(3-Bromophenyl)) 3-Bromophenyl 50 233–236 Higher molecular weight (Br) may reduce bioavailability; potent antiangiogenic activity .
10 (N4-(4-Trifluoromethylphenyl)) 4-CF₃-phenyl 27 229.2–230.8 Strong electron-withdrawing CF₃ group enhances target binding but lowers synthetic yield .
11 (N4-(3-Methoxyphenyl)) 3-Methoxyphenyl 45 186.6–187.4 Electron-donating OMe group improves solubility but reduces metabolic stability .

Key Trends :

  • Electron-withdrawing groups (Cl, Br, CF₃) enhance target affinity but may reduce solubility.
  • Positional isomerism (para vs. meta) influences crystallinity and melting points.
  • Synthetic yields vary significantly (27–61%), reflecting challenges in introducing bulky substituents .

Core Scaffold Modifications

Chromeno[2,3-d]Pyrimidines ()

Compounds like 8a–8c (chromeno[2,3-d]pyrimidines) replace the indene ring with a chromene system. These derivatives exhibit:

  • Hydrazinyl substituents at position 4, which may confer chelation properties for metal-binding targets .
Indeno[1,2-b]Pyrazines and Quinoxalines ()
  • 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Incorporates a pyrazine ring instead of pyrimidine, altering electronic properties and hydrogen-bonding capacity.

Methyl-Substituted Analogs (–8)

  • 3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one (): Pyridine instead of pyrimidine alters ring basicity; methyl groups enhance lipophilicity but may sterically hinder target interactions .

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